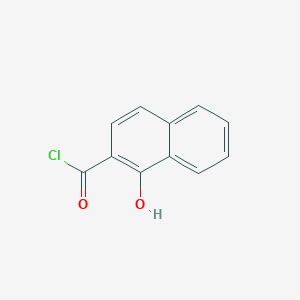

1-Hydroxynaphthalene-2-carbonyl chloride

Descripción general

Descripción

1-Hydroxynaphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C11H7ClO2 . It has a molecular weight of 206.63 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

Carbonyl compounds like this compound can undergo a variety of reactions. For instance, they can undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon to form a negatively charged intermediate . They can also undergo nucleophilic substitution if there is a leaving group present .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 366.1±25.0 °C and a predicted density of 1.392±0.06 g/cm3 . Its pKa is predicted to be 7.79±0.50 .Aplicaciones Científicas De Investigación

Coordination Polymers and Molecular Structures

1-Hydroxynaphthalene-2-carbonyl chloride and its derivatives have been explored in the formation of coordination polymers and molecular structures. For instance, Phukan and Baruah (2014) described the inclusion of a derivative, 3-hydroxynaphthalene-2-carboxylic acid, in the grid-like structure of a coordination polymer formed with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane (Phukan & Baruah, 2014). This research highlights the potential of such compounds in developing intricate molecular architectures.

Chemical Synthesis and Catalysis

Research has shown that derivatives of this compound can be used in chemical synthesis and as catalysts. For example, Chakraborti and Gulhane (2003) demonstrated the efficiency of Indium(III) chloride in catalyzing the acylation of various compounds, including 2-hydroxynaphthalene, under solvent-free conditions (Chakraborti & Gulhane, 2003). This indicates the broader applicability of this compound derivatives in organic synthesis.

Photocatalytic Decomposition and Environmental Applications

The derivatives of this compound have been studied for their potential in environmental applications, particularly in photocatalytic processes. Qi et al. (2019) investigated the photocatalytic decomposition of 2-Chloronaphthalene using TiO2 and iron nanoparticles in aqueous systems, demonstrating a synergistic effect and identifying intermediate products (Qi et al., 2019). Such research provides insights into the environmental remediation capabilities of these compounds.

Direcciones Futuras

Research on 1-Hydroxynaphthalene-2-carbonyl chloride and similar compounds is ongoing. For instance, researchers have been exploring novel 1-Hydroxynaphthalene-2-Carboxanilides based inhibitors against C-Jun N-Terminal Kinases . This research could lead to the development of novel and structurally diverse anticancer compounds .

Propiedades

IUPAC Name |

1-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDWGIMWXKYYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515505 | |

| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38077-69-9 | |

| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

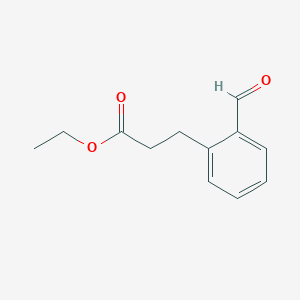

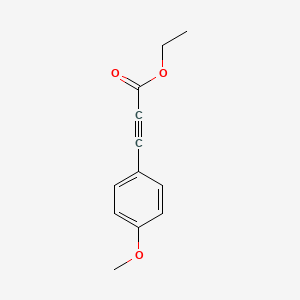

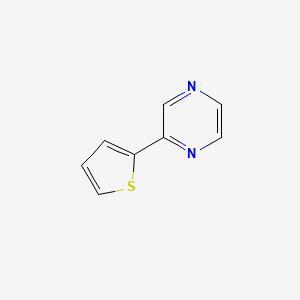

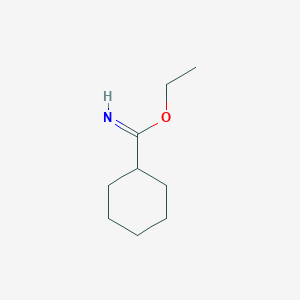

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)

![3-Amino-thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1626447.png)

![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)